1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride 1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1245823-80-6
VCID: VC4538678
InChI: InChI=1S/C8H12Cl2N2O2S/c1-4-5(2)12-8(15(10,13)14)7(9)6(3)11-12/h5H,4H2,1-3H3
SMILES: CCC(C)N1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl
Molecular Formula: C8H12Cl2N2O2S
Molecular Weight: 271.16

1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride

CAS No.: 1245823-80-6

Cat. No.: VC4538678

Molecular Formula: C8H12Cl2N2O2S

Molecular Weight: 271.16

* For research use only. Not for human or veterinary use.

1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride - 1245823-80-6

Specification

CAS No. 1245823-80-6
Molecular Formula C8H12Cl2N2O2S
Molecular Weight 271.16
IUPAC Name 2-butan-2-yl-4-chloro-5-methylpyrazole-3-sulfonyl chloride
Standard InChI InChI=1S/C8H12Cl2N2O2S/c1-4-5(2)12-8(15(10,13)14)7(9)6(3)11-12/h5H,4H2,1-3H3
Standard InChI Key ZGKIYYUBTWCCJV-UHFFFAOYSA-N
SMILES CCC(C)N1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₈H₁₂Cl₂N₂O₂S and a molecular weight of 271.16 g/mol . Key structural elements include:

  • A pyrazole ring (1H-pyrazole) as the core scaffold.

  • sec-Butyl group at position 1, contributing steric bulk and lipophilicity.

  • Chlorine atom at position 4, enhancing electrophilic reactivity.

  • Methyl group at position 3, influencing electronic effects.

  • Sulfonyl chloride (-SO₂Cl) at position 5, enabling nucleophilic substitution reactions.

Table 1: Substituent Positions and Functional Groups

PositionSubstituentRole in Reactivity
1sec-Butyl (C₄H₉)Steric hindrance, lipophilicity
3Methyl (CH₃)Electron-donating effect
4Chlorine (Cl)Electrophilic activation
5Sulfonyl chlorideNucleophilic substitution site

The sulfonyl chloride group is highly reactive, permitting facile conversion to sulfonamides, sulfonate esters, or sulfonic acids .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via diazotization-sulfonation sequences, analogous to methods described for quinoline-5-sulfonyl chloride :

  • Diazotization: 5-Aminopyrazole derivatives react with NaNO₂/HCl at low temperatures (-10°C to 10°C) to form diazonium salts.

  • Sulfonylation: The diazonium intermediate is treated with SO₂ in acetic acid, followed by chlorination with Cl₂ or SO₂Cl₂ to install the sulfonyl chloride group .

Critical Reaction Parameters:

  • Temperature control: Diazotization requires strict maintenance of sub-10°C conditions to prevent decomposition .

  • Catalysts: CuCl₂ accelerates sulfonylation by facilitating SO₂ insertion .

  • Solvents: Acetic acid is preferred for its ability to stabilize reactive intermediates .

Industrial-Scale Production

Global suppliers like Block Chemical Technology (Shanghai) Co., Ltd. offer the compound at scale, with prices ranging from $50–$200/g depending on purity (typically >95%) . Challenges include:

  • Handling corrosive reagents (e.g., SO₂Cl₂).

  • Purifying the hygroscopic sulfonyl chloride product.

Physicochemical Properties

Stability and Solubility

  • Stability: Sensitive to moisture, undergoing hydrolysis to the corresponding sulfonic acid. Storage under anhydrous conditions (e.g., molecular sieves) is critical .

  • Solubility:

    • Polar aprotic solvents: Highly soluble in DMSO, DMF.

    • Chlorinated solvents: Moderately soluble in CH₂Cl₂, CHCl₃.

    • Water: Reacts exothermically, generating HCl gas .

Applications in Drug Discovery

Role in Medicinal Chemistry

The compound serves as a key building block for sulfonamide-containing inhibitors, exemplified by its use in developing N-acylethanolamine acid amidase (NAAA) inhibitors :

  • ARN19689: A potent NAAA inhibitor (IC₅₀ = 42 nM) derived from pyrazole sulfonamides, showing anti-inflammatory activity .

  • Structure-Activity Relationship (SAR):

    • The sec-butyl group optimizes hydrophobic interactions with enzyme pockets.

    • Chlorine at position 4 enhances binding affinity via halogen bonding .

Table 2: Bioactivity of Pyrazole Sulfonamide Derivatives

CompoundTargetIC₅₀ (μM)Key Structural Feature
ARN19689 hNAAA0.042sec-Butyl, 4-Cl, 3-CH₃
Analog 9 hNAAA0.21n-Propyl at position 5
Analog 12 hNAAA0.78tert-Butyl at position 5

Agrochemical Applications

In agrochemistry, the sulfonyl chloride moiety is leveraged to synthesize herbicides and fungicides:

  • Sulfonylurea herbicides: Derived from condensation with aminotriazines.

  • Fungicidal activity: Pyrazole sulfonamides disrupt fungal cell wall biosynthesis.

SupplierLocationPurityPrice Range (USD/g)
Block Chemical Technology Shanghai, China95–98%50–150
BLD Pharm Hyderabad, India90–95%80–200

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator